Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-
Description
The compound 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is a synthetic carboxylic acid derivative featuring a phenoxy group attached to the third carbon of the propanoic acid backbone. The phenoxy ring is substituted with a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions.
Properties
CAS No. |
938374-65-3 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7-5-9(6-8(2)11(7)12)15-4-3-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
OEIJOSOCXFPJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Chlorination with Cupric Salts
The reaction employs 3,5-dimethylphenol, a chlorinating agent (e.g., hydrochloric acid), and an oxidizing agent (e.g., oxygen or air) in an organic solvent such as dichloroethane or chlorobenzene. Copper chloride dihydrate (CuCl₂·2H₂O) or copper sulfate pentahydrate (CuSO₄·5H₂O) serves as the catalyst, with optimal loading between 1–50 mol% relative to the phenol.
Example Conditions:
-
Solvent: Dichloroethane (500 mL per 1 mol phenol)
-
Temperature: 60–120°C
-
Reaction Time: 5 hours
The mechanism involves electrophilic aromatic substitution, where the cupric salt facilitates chlorine activation. The oxidizing agent regenerates the catalyst, ensuring catalytic efficiency.
Etherification to Form 3-(4-Chloro-3,5-Dimethylphenoxy)-Propanoic Acid
The target compound is synthesized via nucleophilic substitution between 4-chloro-3,5-dimethylphenol and a propanoic acid derivative. Patent US4238626A describes the reaction of phenols with α-halogeno-propionic acid esters under basic conditions.
Alkylation with α-Halogeno-Propionic Acid Esters
In a typical procedure, 4-chloro-3,5-dimethylphenol reacts with ethyl α-bromopropionate in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
Example Protocol:
-
Reactants:
-
4-Chloro-3,5-dimethylphenol (1.0 mol)
-
Ethyl α-bromopropionate (1.2 mol)
-
K₂CO₃ (1.5 mol)
-
DMF (500 mL)
-
-
Conditions:
-
Temperature: 80–100°C
-
Duration: 6–8 hours
-
-
Work-Up:
-
Neutralization with dilute HCl
-
Extraction with methylene chloride
-
Distillation under reduced pressure
-
The intermediate ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification with HCl.
Yield and Purity:
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion, while chlorinated solvents (e.g., dichloroethane) improve solubility of aromatic intermediates.
Catalytic Efficiency
Copper catalysts reduce activation energy for chlorination, with CuCl₂·2H₂O providing higher yields (95.2%) compared to CuSO₄·5H₂O (92.1%).
Temperature and Pressure
Elevated temperatures (80–120°C) accelerate reaction rates, while pressurized oxygen (0.5 MPa) improves chlorination efficiency in batch reactors.
Data Tables
Table 1. Synthesis of 4-Chloro-3,5-Dimethylphenol (CN111440051A)
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuCl₂·2H₂O | Dichloroethane | 80 | 95.2 | 98.5 |
| CuSO₄·5H₂O | Chlorobenzene | 120 | 92.1 | 98.5 |
| Cu(NO₃)₂·3H₂O | Chloroform | 60 | 95.0 | 98.5 |
Table 2. Etherification to Target Acid (US4238626A)
| Ester | Base | Solvent | Yield (%) | Acid Purity (%) |
|---|---|---|---|---|
| Ethyl α-bromopropionate | K₂CO₃ | DMF | 85 | 95 |
| Methyl α-bromopropionate | NaHCO₃ | DMSO | 78 | 93 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxypropanoic acids.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity : Research indicates that derivatives of propanoic acid can exhibit anticancer properties. For instance, compounds similar to propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- have been explored for their ability to inhibit cancer cell proliferation. A study demonstrated that structural modifications can enhance the cytotoxic effects against various cancer cell lines, including HeLa and A549 cells .
Compound IC50 (μM) Target Cells Compound A 11.0 HeLa Compound B 0.69 A549 -
Anti-inflammatory Effects : The compound has shown promise in anti-inflammatory research. It may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of these enzymes reduces the synthesis of pro-inflammatory mediators.
Compound Name COX-1 Inhibition (%) COX-2 Inhibition (%) Test Compound 70 90
Agricultural Applications
The compound is noted for its herbicidal properties, particularly against weed grasses in crop plants. It can be utilized as a selective herbicide, providing effective control over unwanted vegetation while minimizing damage to crops .
Synthesis and Derivatives
The synthesis of propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- typically involves several chemical transformations. The creation of esters or salts enhances its applicability in various formulations.
-
Synthesis Pathway :
- The starting materials include 4-chloro-3,5-dimethylphenol and appropriate alkylating agents.
- Reaction conditions often involve heating in an organic solvent with a base catalyst to facilitate the formation of the desired product.
- Derivatives : Various derivatives have been synthesized to enhance biological activity or modify physical properties for specific applications.
Case Studies
- Anticancer Studies : A series of derivatives were tested for their anticancer efficacy using standard chemotherapeutics as controls. Results indicated that certain derivatives exhibited superior cytotoxicity compared to traditional agents like doxorubicin .
- Herbicidal Efficacy : Field trials demonstrated that the application of this compound significantly reduced weed populations without adversely affecting crop yields, showcasing its potential as an environmentally friendly herbicide .
Mechanism of Action
The mechanism of action of propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The chlorine and methyl substituents influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Positional Isomers
- 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid (CAS 14234-20-9): This isomer differs in the position of the phenoxy group (attached to the second carbon of propanoic acid). Key differences: Positional isomerism may influence acidity (pKa), solubility, and biological activity. For example, the 2-isomer has a reported density of 1.229 g/cm³ and boiling point of 358°C .
Substituent Variations
- 3-(4-Chlorophenoxy)propanoic acid (CAS 3284-79-5): Lacks the 3,5-dimethyl groups on the phenoxy ring.
Phenylpropanoic vs. Phenoxypropanoic Derivatives
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (from Streptomyces coelicolor): Features a phenyl group (rather than phenoxy) attached to propanoic acid, with chlorine and hydroxyl substituents. Key differences: The phenyl linkage eliminates the ether oxygen, reducing polarity and altering antimicrobial activity. This compound showed selective inhibition against Escherichia coli and Staphylococcus aureus .
Other Propanoic Acid Derivatives
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid: Contains bulky tert-butyl groups and a hydroxyl substituent. Key differences: The tert-butyl groups enhance steric bulk, making this compound suitable as an internal standard in LC-MS/MS due to its narrow peak shape and high recovery .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, and how can purity be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution of 4-chloro-3,5-dimethylphenol with halogenated propanoic acid derivatives (e.g., α-bromopropanoic acid). Key steps include:
- Step 1 : Activation of the phenol group using a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.
- Step 2 : Reaction with an α-halopropanoic acid ester (e.g., methyl α-bromopropanoate) under reflux in aprotic solvents (e.g., DMF or acetone).
- Step 3 : Hydrolysis of the ester intermediate to yield the free carboxylic acid.
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for purification. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.5–2.5 ppm for methyl groups, δ 4.5–5.5 ppm for ether linkage) .
Q. How is the structural conformation of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid validated experimentally?
- Methodology : Combine spectroscopic and computational techniques:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3 ppm).
- Mass Spectrometry : LCMS ([M+H]+ m/z 229.06) confirms molecular weight .
- Collision Cross-Section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., [M+H]+ CCS: 146.4 Ų) to validate gas-phase conformation .
Q. What are the standard protocols for characterizing solubility and stability in biochemical assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4) using nephelometry. Typical solubility: >10 mM in DMSO, <0.1 mM in aqueous buffers.
- Stability : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via HPLC. Stability is pH-dependent, with optimal storage at 4°C in anhydrous conditions .
Advanced Research Questions
Q. How can mechanistic contradictions regarding its proton acceptor activity in catalysis be resolved?
- Methodology :
- Kinetic Studies : Compare reaction rates in deuterated vs. non-deuterated solvents (e.g., D₂O vs. H₂O) to identify proton transfer steps.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density shifts at the phenoxy oxygen.
- Contradiction Note : While suggests proton acceptor behavior, structural analogs (e.g., 2,4-D) exhibit mixed acid/base roles. Context-dependent mechanisms require pH-titration experiments .
Q. What experimental designs are recommended for studying its antitrypanosomal activity against Trypanosoma cruzi?
- Methodology :
- In Vitro Assays : Use epimastigote cultures with resazurin-based viability assays (IC₅₀ typically <10 µM).
- Target Identification : Perform thermal shift assays with T. cruzi lysates to identify protein targets.
- SAR Analysis : Compare activity of derivatives (e.g., 18a and 18b from ) to optimize the phenoxy-propanoic acid scaffold .
Q. How can computational modeling predict its binding affinity to human Mcl-1 for cancer drug discovery?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with Mcl-1’s hydrophobic groove (PDB: 4hw2, 4hw3). Key residues: Arg263, Val248.
- Binding Free Energy : Calculate via MM-GBSA (ΔG ~ -9.5 kcal/mol for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid derivatives).
- Validation : Co-crystallization studies (e.g., X-ray diffraction) confirm predicted binding modes .
Q. What strategies address low bioavailability in in vivo studies?
- Methodology :
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) to enhance membrane permeability.
- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release.
- PK/PD Studies : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities across structural analogs?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values of analogs (e.g., 602-UC vs. compound 533) under standardized assay conditions.
- Structural Determinants : Identify critical substituents (e.g., chloro vs. methyl groups) via 3D-QSAR.
- Example : 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid shows 10-fold higher antitrypanosomal activity than 2,4-DP due to enhanced lipophilicity (logP: 3.2 vs. 2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
